Chemical structure and physicochemical properties of N-Oleoyl-2-amino-1,3-propane-D5-diol
Chemical structure and physicochemical properties of N-Oleoyl-2-amino-1,3-propane-D5-diol
An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Analytical Applications of N-Oleoyl-2-amino-1,3-propane-D5-diol
Executive Summary
The accurate quantification and mechanistic profiling of endogenous signaling lipids require highly specific, stable isotope-labeled internal standards. N-Oleoyl-2-amino-1,3-propane-D5-diol (commonly referred to as N-Oleoyl serinol-d5) is the quintuple-deuterated analog of N-Oleoyl serinol, a potent ceramide analog and gut microbe-derived N-acyl amide [1]. By incorporating five deuterium atoms into the serinol backbone, this molecule retains the exact physicochemical behavior of its unlabeled counterpart while providing a distinct mass shift (+5 Da) essential for stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].
This whitepaper dissects the chemical architecture, thermodynamic properties, biological relevance, and validated analytical workflows for utilizing N-Oleoyl-2-amino-1,3-propane-D5-diol in advanced lipidomics and drug development.
Chemical Identity & Structural Architecture
N-Oleoyl serinol is structurally analogous to endogenous ceramides but replaces the complex sphingoid base with a simplified serinol (2-amino-1,3-propanediol) backbone linked to an oleic acid (18:1) acyl chain.
In the D5-labeled variant , the serinol backbone is fully deuterated at the carbon positions (1,1,2,3,3-D5). This specific labeling strategy is critical: placing the heavy isotopes on the serinol backbone rather than the acyl chain prevents isotopic scrambling or loss during in vivo enzymatic acyl chain remodeling or mass spectrometric fragmentation.
-
IUPAC Name: (Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide
-
Molecular Formula: C21H36D5NO3
-
Molecular Weight: 360.59 g/mol (Unlabeled: 355.56 g/mol )
-
Unlabeled CAS Registry Number: 72809-08-6 [3]
-
Isotopic Purity: Typically ≥ 98 atom % D [4]
Structural Causality in Experimental Design
The presence of the cis-double bond at the 9th carbon of the oleoyl chain imparts a "kink" in the hydrophobic tail, increasing membrane fluidity and solubility compared to saturated analogs (e.g., stearoyl serinol). The dual hydroxyl groups on the deuterated serinol headgroup provide hydrogen-bonding capabilities, allowing it to interact with polar solvent systems and specific receptor binding pockets (such as GPR119) [5].
Physicochemical Properties & Thermodynamics
Understanding the phase behavior and solubility of N-Oleoyl-2-amino-1,3-propane-D5-diol is paramount for formulating extraction buffers and biological delivery vehicles. The table below summarizes its core physicochemical parameters.
Table 1: Physicochemical and Solubility Profile
| Property | Value / Characteristic | Experimental Causality & Handling Rationale |
| Physical State | Crystalline Solid | Supplied lyophilized; requires reconstitution in organic solvents prior to aqueous dilution. |
| LogP (Predicted) | ~5.8 | Highly lipophilic. Dictates the necessity of non-polar extraction solvents (e.g., Chloroform/Methanol) for tissue isolation. |
| Solubility (Ethanol) | ≥ 30 mg/mL | Ideal stock solvent for in vitro assays; easily evaporated under nitrogen. |
| Solubility (DMSO) | ≥ 15 mg/mL | Suitable for cell culture spiking, though DMSO concentration must be kept <0.1% to avoid cellular toxicity. |
| Solubility (PBS, pH 7.2) | ~0.29 mg/mL | Poor aqueous solubility. Requires carrier proteins (e.g., BSA) or liposomal encapsulation for in vivo delivery [5]. |
| Storage Stability | -20°C, inert atmosphere | Susceptible to auto-oxidation at the cis-double bond. Must be purged with Argon or Nitrogen during storage. |
Mechanistic Biology & Application Context
While the D5-labeled compound is primarily an analytical standard, its biological relevance is entirely dictated by the unlabeled N-Oleoyl serinol. Recent literature highlights two primary domains of action:
-
Stem Cell Therapy & Teratoma Prevention: N-Oleoyl serinol acts as a ceramide analog that induces selective apoptosis in residual pluripotent embryoid body-derived cells (EBCs). It achieves this by inducing the formation of a complex between prostate apoptosis response-4 (PAR-4) and atypical protein kinase C ( PKCζ ). This targeted apoptosis prevents teratoma formation following embryonic stem cell transplantation while enriching neural precursors [6].
-
Microbiome-Host Metabolic Signaling: Gut bacteria expressing human microbiota N-acyl synthase (hmNAS) genes produce N-oleoyl serinol. This lipid acts as a signaling molecule, agonizing the G-protein coupled receptor GPR119 to stimulate Glucagon-like peptide-1 (GLP-1) secretion, thereby modulating host postprandial metabolic homeostasis and circadian rhythms [1].
Fig 1: Dual mechanistic pathways of N-Oleoyl Serinol in metabolic regulation and stem cell therapy.
Analytical Workflows: LC-MS/MS Isotope Dilution Protocol
To quantify endogenous N-Oleoyl serinol in tissues or plasma, a stable isotope dilution methodology is required. The addition of N-Oleoyl-2-amino-1,3-propane-D5-diol prior to extraction acts as a self-validating system: any loss of the analyte during liquid-liquid extraction or ion suppression during electrospray ionization (ESI) will equally affect the D5-standard, allowing the ratio of Unlabeled/D5 to remain constant and accurate [1].
Step-by-Step Methodology: Lipid Extraction and Quantification
Phase 1: Sample Preparation & Spiking
-
Homogenization: Aliquot 50 mg of tissue (or 100 µL of plasma) into a bead-beating tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µM N-Oleoyl-2-amino-1,3-propane-D5-diol stock solution (prepared in ethanol) directly to the sample.
-
Causality: Spiking before extraction ensures the D5-standard accounts for matrix-specific extraction efficiencies.
-
-
Solvent Addition: Add 800 µL of ice-cold Methanol/Chloroform (2:1, v/v) to precipitate proteins and solubilize lipids. Homogenize for 2 minutes at 30 Hz.
Phase 2: Phase Separation (Modified Bligh-Dyer) 4. Aqueous Partitioning: Add 260 µL of Chloroform and 260 µL of LC-MS grade water. Vortex vigorously for 1 minute. 5. Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
- Causality: This creates a biphasic system. The highly lipophilic N-oleoyl serinol partitions exclusively into the lower organic (chloroform) layer.
- Recovery: Carefully extract the lower organic phase using a glass Hamilton syringe (avoiding the protein disc at the interface) and transfer to a clean glass vial.
- Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen gas at room temperature.
Phase 3: LC-MS/MS Analysis 8. Reconstitution: Resuspend the dried lipid film in 100 µL of Methanol/Water (9:1, v/v) containing 0.1% Formic Acid. 9. Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.
- Detection (Positive ESI-MRM): Monitor the specific Multiple Reaction Monitoring (MRM) transitions.
- Unlabeled N-OS: [M+H]+
m/z 356.6 → Fragment m/z 264.3 (Loss of glycerol headgroup).
- D5 N-OS: [M+H]+
m/z 361.6 → Fragment m/z 264.3 (The oleoyl acyl chain fragment remains unshifted, while the D5-headgroup is lost).
Fig 2: Stable isotope dilution LC-MS/MS workflow utilizing D5-labeled internal standards.
References
-
Cohen, L. J., et al. "Gut microbe–derived N-acyl serinol lipids shape host postprandial metabolic homeostasis." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
